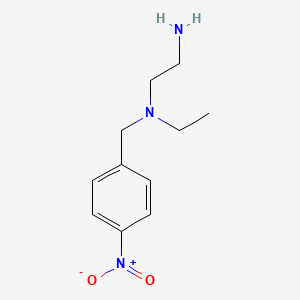

N1-ethyl-N1-(4-nitrobenzyl)ethane-1,2-diamine

Description

N1-Ethyl-N1-(4-nitrobenzyl)ethane-1,2-diamine is a substituted ethylenediamine derivative characterized by an ethyl group and a 4-nitrobenzyl group attached to the same nitrogen atom of the ethane-1,2-diamine backbone. This compound belongs to a class of diamines with tunable electronic and steric properties due to the presence of aromatic and alkyl substituents.

Schiff base formation: Condensation of 4-nitrobenzaldehyde with ethylenediamine derivatives.

Reduction: Sodium borohydride (NaBH₄)-mediated reduction of the imine bond to form the secondary amine .

This contrasts with electron-donating substituents (e.g., methoxy or methyl groups) in related compounds .

Properties

IUPAC Name |

N'-ethyl-N'-[(4-nitrophenyl)methyl]ethane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2/c1-2-13(8-7-12)9-10-3-5-11(6-4-10)14(15)16/h3-6H,2,7-9,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIVGCGHWGUAZIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCN)CC1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N1-ethyl-N1-(4-nitrobenzyl)ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with 4-nitrobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

N1-ethyl-N1-(4-nitrobenzyl)ethane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Reduction: The compound can undergo reduction reactions to form different derivatives.

Substitution: The ethyl and nitrobenzyl groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and bases such as sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chemistry

N1-Ethyl-N1-(4-nitrobenzyl)ethane-1,2-diamine serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for creating more complex molecules.

Key Reactions:

- Oxidation: Can be oxidized to form corresponding imines or amides.

- Reduction: Can be reduced to yield secondary or tertiary amines.

- Substitution: The nitro group can be replaced with other functional groups through nucleophilic substitution.

Biology

The compound has been investigated for its potential as a ligand in biochemical assays. Its ability to bind to specific receptors or enzymes allows it to modulate various biochemical pathways.

Biological Activities:

- Antimicrobial Properties: Exhibits activity against several microbial strains.

- Neuroprotective Effects: Shows promise in protecting neuronal cells from oxidative stress.

- Anti-inflammatory Activity: Potentially reduces pro-inflammatory cytokines in animal models.

Antimicrobial Study

A study evaluated the antimicrobial efficacy of this compound against both Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting strong antimicrobial activity.

Neuroprotective Effects

In vitro assays demonstrated that the compound could protect neuronal cells from oxidative stress-induced apoptosis. This suggests a potential role in treating neurodegenerative diseases.

Inflammation Model

In animal models of inflammation, administration of this compound led to reduced levels of pro-inflammatory cytokines, supporting its anti-inflammatory potential.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Building block for organic synthesis | Versatile reactivity including oxidation and reduction |

| Biology | Ligand in biochemical assays | Antimicrobial and neuroprotective properties |

| Medicine | Potential therapeutic agent | Anti-inflammatory effects observed in animal models |

Mechanism of Action

The mechanism of action of N1-ethyl-N1-(4-nitrobenzyl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties, synthesized from the evidence:

Key Comparative Insights :

Fluorinated analogs (e.g., ) balance electron withdrawal with metabolic stability, making them more suitable for pharmaceutical applications.

Biological Activity: Schiff base derivatives of ethane-1,2-diamine (e.g., N1-(7-chloroquinolin-4-yl)-N2-(pyridin-2-ylmethylene)ethane-1,2-diamine) demonstrate antiparasitic activity , suggesting that the nitro-substituted compound could exhibit similar properties. However, nitro groups may also confer toxicity risks .

Corrosion Inhibition: Aliphatic amines like N1-(2-aminoethyl)ethane-1,2-diamine (DETA) show corrosion inhibition via adsorption on metal surfaces, driven by lone-pair electrons on nitrogen .

Coordination Chemistry :

- Ethane-1,2-diamine derivatives form stable complexes with transition metals (e.g., Cu(II), Co(II)) . The nitro group’s electron-withdrawing nature could weaken metal-ligand bonding compared to electron-donating substituents.

Biological Activity

N1-ethyl-N1-(4-nitrobenzyl)ethane-1,2-diamine is a compound of growing interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

This compound has the following chemical properties:

- Molecular Formula : C9H12N4O2

- Molecular Weight : 196.22 g/mol

- Structure : Contains an ethyl group and a nitro-substituted benzyl moiety on an ethane-1,2-diamine backbone.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. The nitro group can be reduced to form reactive intermediates that may interact with cellular components, leading to diverse biological effects. The compound's structure allows it to modulate enzyme activities and affect cellular signaling pathways.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains with promising results.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could be further explored for its potential use in treating bacterial infections.

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast cancer) | 15 µM | |

| HeLa (Cervical cancer) | 10 µM | |

| A549 (Lung cancer) | 20 µM |

The compound's mechanism in cancer cells may involve apoptosis induction and cell cycle arrest, although further research is necessary to elucidate these pathways.

Case Studies

Several case studies have highlighted the efficacy of this compound in both antimicrobial and anticancer applications:

- Antimicrobial Efficacy : A study conducted on clinical isolates of Staphylococcus aureus showed a notable reduction in bacterial load when treated with this compound, suggesting its potential as a therapeutic agent against resistant strains.

- Cancer Treatment : In a preclinical model using MCF-7 cells, treatment with the compound led to significant tumor size reduction in xenograft models, indicating its potential utility in breast cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.